NOX1 Inhibitory Potency: A Quantitative Liability and Differentiator vs. Setanaxib
The target compound's primary annotated activity is inhibition of human NADPH oxidase 1 (NOX1). However, its binding affinity (Ki) is 26,000 nM as recorded in the ChEMBL/BindingDB database from a cell-based assay measuring ROS production reduction [1]. This potency is over 200-fold weaker than the dual NOX1/NOX4 clinical candidate Setanaxib (GKT137831), which exhibits a Ki of 110 nM for NOX1 . This quantitative gap is the defining scientific selection criterion.
| Evidence Dimension | NOX1 Inhibition (Binding Affinity) |
|---|---|
| Target Compound Data | Ki = 26,000 nM (26 µM) |
| Comparator Or Baseline | Setanaxib (GKT137831): Ki = 110 nM (0.11 µM) |
| Quantified Difference | 236-fold weaker binding affinity compared to Setanaxib |
| Conditions | Target: Human NOX1 expressed in Drosophila DUOX knockdown model. Assay: Decrease in ROS production by lucigenin chemiluminescence. (Source: BindingDB/ChEMBL for target compound; published literature for Setanaxib). |
Why This Matters
Procurement decisions hinge on this potency gap: the compound is unsuitable as a potent NOX1 chemical probe but is highly differentiated as a structurally unique, low-affinity control for mechanistic studies where a chromene scaffold is required.
- [1] BindingDB Entry for BDBM50190348 (CHEMBL3827421). Affinity Data: Ki: 2.60E+4nM for Human NADPH oxidase 1. 2017. View Source
